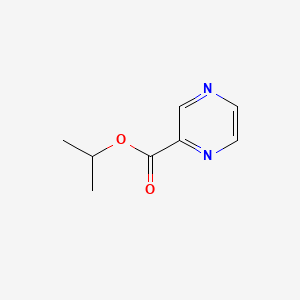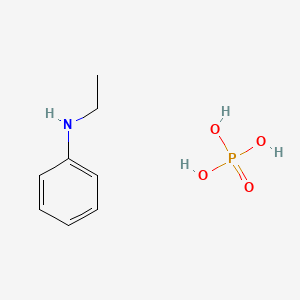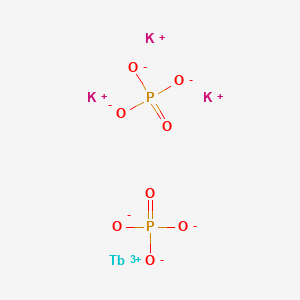
(2-Ethylhexanoato-O)(neodecanoato-O)barium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylhexanoato-O)(neodecanoato-O)barium is a chemical compound with the molecular formula C18H34BaO4 and a molecular weight of 451.78716 . It is commonly used in various industrial applications due to its unique properties and reactivity.
Vorbereitungsmethoden
The synthesis of (2-Ethylhexanoato-O)(neodecanoato-O)barium typically involves the reaction of barium oxide or barium hydroxide with 2-ethylhexanoic acid and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to optimize yield and purity .
Analyse Chemischer Reaktionen
(2-Ethylhexanoato-O)(neodecanoato-O)barium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of barium oxide and other by-products.
Reduction: It can be reduced in the presence of reducing agents, although this is less common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-Ethylhexanoato-O)(neodecanoato-O)barium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a catalyst in certain organic reactions.
Biology: The compound is studied for its potential effects on biological systems, although its use in biology is less common.
Wirkmechanismus
The mechanism of action of (2-Ethylhexanoato-O)(neodecanoato-O)barium involves its interaction with various molecular targets. In industrial applications, it acts as a stabilizer or catalyst, facilitating chemical reactions by providing a reactive barium ion. In biological systems, its effects are less well understood, but it is believed to interact with cellular components and enzymes, potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
(2-Ethylhexanoato-O)(neodecanoato-O)barium can be compared with other similar compounds, such as:
- (2-Ethylhexanoato-O)(neodecanoato-O)copper
- (2-Ethylhexanoato-O)(neodecanoato-O)zinc
- (2-Ethylhexanoato-O)(neodecanoato-O)cobalt
- (2-Ethylhexanoato-O)(neodecanoato-O)lead
- (2-Ethylhexanoato-O)(neodecanoato-O)nickel
These compounds share similar structures but differ in the metal ion present, which can significantly affect their chemical properties and applications. For example, (2-Ethylhexanoato-O)(neodecanoato-O)copper may be used in different catalytic processes compared to this compound .
Eigenschaften
CAS-Nummer |
85702-73-4 |
|---|---|
Molekularformel |
C18H34BaO4 |
Molekulargewicht |
451.8 g/mol |
IUPAC-Name |
barium(2+);7,7-dimethyloctanoate;2-ethylhexanoate |
InChI |
InChI=1S/C10H20O2.C8H16O2.Ba/c1-10(2,3)8-6-4-5-7-9(11)12;1-3-5-6-7(4-2)8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
HLPXBCBQCQHPGS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(CC)C(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















